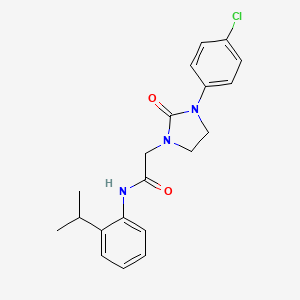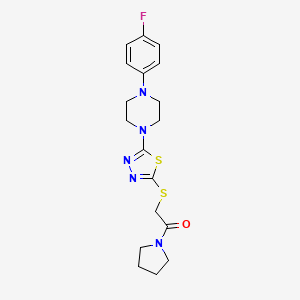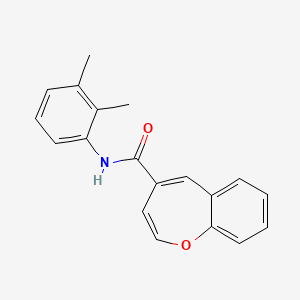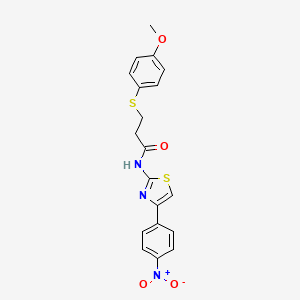
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) delved into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds similar to the one . These derivatives were evaluated for their cytotoxic activity against murine leukemia, lung carcinoma, and human leukemia cell lines. Several compounds demonstrated potent cytotoxic effects, with IC(50) values below 10 nM. This indicates the potential use of these compounds in developing anticancer therapies (Deady et al., 2003).
Polyfunctional Fused Heterocyclic Compounds
Hassaneen et al. (2003) reported the creation of polyfunctional fused heterocyclic compounds through reactions involving dimethylaminomethylene- and ethoxymethylene-indendione. These compounds, which include structures related to the query compound, showcase the versatility of such molecules in synthesizing complex heterocyclic structures, which are valuable in pharmaceutical research and development (Hassaneen et al., 2003).
Antitumor Activity and Vascular Relaxing Effect
Research by Ueda et al. (1987) introduced novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, derived from reactions involving similar purine structures. These compounds were evaluated for their antitumor activity and effects on vascular relaxation, with some demonstrating significant activity against P388 leukemia (Ueda et al., 1987).
Hypoxic Activation of Anticancer Agents
A study by Nishida, Lee, and de Montellano (2010) focused on AQ4N, a prodrug activated under hypoxic conditions to produce AQ4, a topoisomerase II inhibitor. They discovered that enzymes CYP2S1 and CYP2W1 efficiently catalyze the reductive activation of AQ4N to AQ4, suggesting a potential application in targeting hypoxic tumor cells with anticancer therapies (Nishida et al., 2010).
Synthesis of Mono- and Bis-tetrazolato Complexes
Mukhopadhyay et al. (2009) explored the synthesis of mono- and bis-tetrazolato complexes of nickel(II), platinum(II), and copper(II) from reactions involving dimethylaminoethylimino)phenol, highlighting the compound's utility in creating complex inorganic structures with potential applications in materials science and catalysis (Mukhopadhyay et al., 2009).
Propriétés
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-23(2)12-10-20-18-21-16-15(17(26)22-19(27)24(16)3)25(18)11-7-13-28-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSFIKLNXXGPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)


![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)
![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)



![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)

![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)